molecular formula C16H19BrFNO B6352083 N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide CAS No. 1609403-72-6

N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

Cat. No.: B6352083
CAS No.: 1609403-72-6
M. Wt: 340.23 g/mol
InChI Key: RALNELNIEFNUQK-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorobenzyl group and a methoxyphenyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-fluorobenzyl chloride with 4-methoxyphenylacetonitrile in the presence of a base such as sodium hydride to form an intermediate compound.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the desired amine.

    Hydrobromide Formation: Finally, the amine is treated with hydrobromic acid to form the hydrobromide salt of N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological receptors.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
  • N-(2-bromobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
  • N-(2-iodobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

Uniqueness

N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its halogenated analogs.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO.BrH/c1-19-15-8-6-13(7-9-15)10-11-18-12-14-4-2-3-5-16(14)17;/h2-9,18H,10-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALNELNIEFNUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC=CC=C2F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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